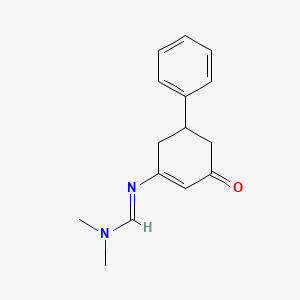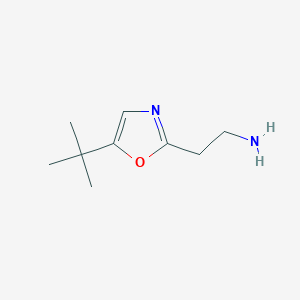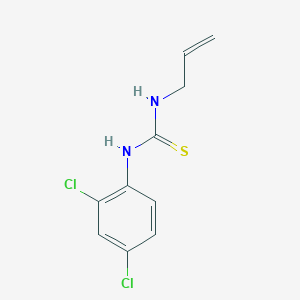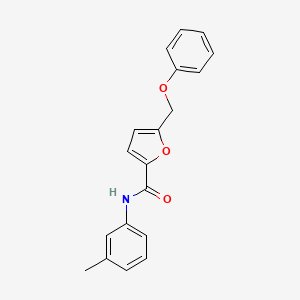
N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide, also known by its chemical formula C₁₆H₁₅NO₅S₂, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: Two common synthetic routes lead to the formation of this compound:
Benzothiophene-based Route:
Antipyrine Derivative Route:
Industrial Production:: The industrial-scale production methods involve efficient and scalable synthesis routes, ensuring high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The cyclohexenone moiety is susceptible to oxidation, leading to various functional group transformations.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenyl group allows for substitution reactions.
Common Reagents and Conditions:
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For instance, reduction of the carbonyl group may yield an alcohol, while substitution reactions can lead to various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
Medicine: Explored for drug development due to its unique structure.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which N,N-Dimethyl-N’-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N,N-Dimethyl-N’-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide is unique in its structure, it shares similarities with other benzothiophene derivatives. Further studies can reveal its distinct properties and applications.
Properties
CAS No. |
131929-03-8 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(3-oxo-5-phenylcyclohexen-1-yl)methanimidamide |
InChI |
InChI=1S/C15H18N2O/c1-17(2)11-16-14-8-13(9-15(18)10-14)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI Key |
KNFYVGHYMIJRDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC(=O)CC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)

![4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile](/img/structure/B12123821.png)



![2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one](/img/structure/B12123849.png)
![2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)

